molecular formula C12H9BrO2 B8590757 2-Bromo-5-phenoxyphenol

2-Bromo-5-phenoxyphenol

Cat. No. B8590757
M. Wt: 265.10 g/mol
InChI Key: FUNCRPSZGUFPAS-UHFFFAOYSA-N
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Patent
US05747540

Procedure details

To a solution of t-butylamine (1.1 ml, 10.7 mmol) in 13 ml toluene, cooled to -30° C. was added bromine (0.28 ml, 5.35 mmol). The mixture was cooled to -70° C. and was treated with 3-phenoxyphenol (2.0 g, 10.7 mmol) dissolved in 2 ml CH2Cl2. The reaction was stirred to ambient temperature over 5 h, quenched with water and diluted with CH2Cl2. The organic phase was washed with water and brine and dried over Na2SO4. Column chromatography (SiO2 ; 5:95 EtOAc/Hex) afforded 380 mg (14%) of 2-bromo-5-phenoxyphenol.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N)(C)(C)C.[Br:6]Br.[O:8]([C:15]1[CH:16]=[C:17]([OH:21])[CH:18]=[CH:19][CH:20]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C=CC=CC=1.C(Cl)Cl>[Br:6][C:18]1[CH:19]=[CH:20][C:15]([O:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:16][C:17]=1[OH:21]

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
13 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred to ambient temperature over 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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